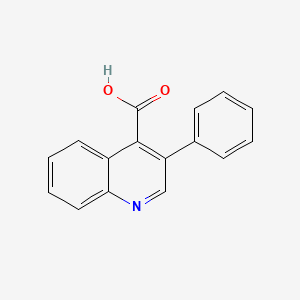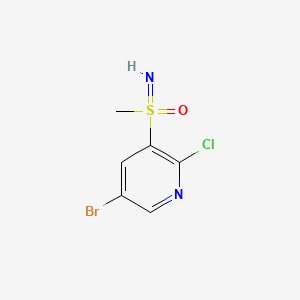
3-chloro-1-(1-methyl-1H-indol-3-yl)propane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-1-(1-methyl-1H-indol-3-yl)propane-1,2-dione is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by the presence of a chloro group, a methyl group, and an indole moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1-(1-methyl-1H-indol-3-yl)propane-1,2-dione typically involves the reaction of 1-methylindole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-1-(1-methyl-1H-indol-3-yl)propane-1,2-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the carbonyl groups can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid .
Aplicaciones Científicas De Investigación
3-chloro-1-(1-methyl-1H-indol-3-yl)propane-1,2-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-chloro-1-(1-methyl-1H-indol-3-yl)propane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
1-methyl-1H-indole-3-carboxaldehyde: Similar indole structure but with an aldehyde group instead of a chloro and dione group.
3-chloro-1H-indole: Lacks the methyl and dione groups, making it less complex.
1-methyl-1H-indole-3-acetic acid: Contains an acetic acid group instead of the chloro and dione groups.
Uniqueness
3-chloro-1-(1-methyl-1H-indol-3-yl)propane-1,2-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
1892555-71-3 |
|---|---|
Fórmula molecular |
C12H10ClNO2 |
Peso molecular |
235.66 g/mol |
Nombre IUPAC |
3-chloro-1-(1-methylindol-3-yl)propane-1,2-dione |
InChI |
InChI=1S/C12H10ClNO2/c1-14-7-9(12(16)11(15)6-13)8-4-2-3-5-10(8)14/h2-5,7H,6H2,1H3 |
Clave InChI |
NFTBUXALWKRPBS-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)C(=O)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(Methoxycarbonyl)cyclopropyl]benzoicacid](/img/structure/B15296497.png)






amine](/img/structure/B15296538.png)

![1-[(Methylamino)methyl]cyclohexan-1-ol hydrochloride](/img/structure/B15296550.png)
![4,4,5,5-tetramethyl-2-[(1E)-3-(methylsulfanyl)prop-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B15296555.png)
![4-amino-1,3-dimethyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B15296561.png)


